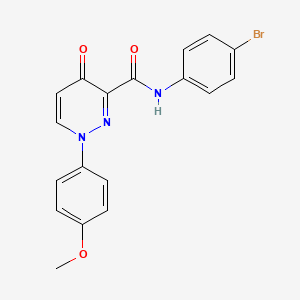

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C18H14BrN3O3 |

|---|---|

Molecular Weight |

400.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14BrN3O3/c1-25-15-8-6-14(7-9-15)22-11-10-16(23)17(21-22)18(24)20-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,24) |

InChI Key |

SDDHVSJAFZAPSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Yield Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Coupling | 61.9 | 98 | 12 |

| One-Pot | 70 | 95 | 18 |

| Microwave | 78 | 99 | 0.5 |

Cost-Benefit Considerations

- EDCI/HOBt Coupling : High reagent cost (~$320/mol) but excellent reproducibility.

- Microwave Synthesis : Requires specialized equipment but offers superior throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of 4-bromo-1-(4-methoxyphenyl)-pyridazine-3-carboxylic acid.

Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxamide.

Substitution: Formation of N-(4-aminophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pyridazine ring structure also contributes to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- Compound 31: 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromine with chlorine at the 4-position. Higher melting point (158.2–159.6°C) compared to brominated analogs, suggesting stronger intermolecular interactions or crystallinity . Lower yield (42.7%) compared to brominated compound 32 (48.3%) .

- Compound 32: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Direct brominated analog of compound 31. Lower melting point (141.3–143.4°C) than chlorinated counterpart, possibly due to bromine’s larger atomic radius reducing packing efficiency .

- Compound 40: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Incorporates a 4-methylpiperidinyl group, increasing molecular weight and steric bulk. Higher melting point (220.7–221.4°C) than compound 32, likely due to enhanced hydrogen bonding from the methylpiperidine moiety .

Methoxy vs. Other Substituents

- Compound 33: N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Shares the 4-methoxyphenyl group with the target compound but lacks bromine. Lower melting point (105.4–106.5°C) and reduced yield (35.2%), indicating methoxy groups may reduce synthetic efficiency or stability .

- N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromophenyl with 3,4-dichlorophenyl.

Heterocyclic Modifications

- Compound 10d: N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Features a sulfonamide group instead of bromophenyl. Reported discrepancies in NMR data highlight the importance of rigorous structural validation when comparing analogs .

Table 1: Key Properties of Selected Analogs

Biological Activity

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition capabilities, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula : C18H16BrN3O3

Molecular Weight : 396.25 g/mol

IUPAC Name : this compound

The compound features a dihydropyridazine core substituted with bromine and methoxy groups, which are believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit potent antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity.

- Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- Cell Lines Tested : The compound was tested against CCRF-CEM leukemia cells.

- Results : The IC50 values for various analogues were reported, with some showing promising activity, although specific values for this compound were not detailed in the available literature. The presence of the carbonyl group in the structure is hypothesized to play a crucial role in its activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in bacterial resistance mechanisms:

- DNA Gyrase Inhibition : The compound exhibited IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a critical target for antibiotic action.

- Dihydrofolate Reductase (DHFR) Inhibition : It showed significant inhibition with IC50 values between 0.52 and 2.67 μM, indicating potential as an antifolate agent .

Case Study 1: Synergistic Effects with Antibiotics

A study highlighted the synergistic relationship of this compound with Ciprofloxacin and Ketoconazole. When combined, these compounds reduced the MICs of the antibiotics against tested pathogens, suggesting a potential strategy for overcoming antibiotic resistance .

Case Study 2: Hemolytic Activity Assessment

Hemolytic activity tests revealed low toxicity for this compound, with % lysis ranging from 3.23 to 15.22%, indicating it is significantly less toxic than Triton X-100. This low hemolytic activity suggests a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.